2-Amino-1-(pyrrolidin-1-yl)ethanone hydrochloride
Overview
Description
2-Amino-1-(pyrrolidin-1-yl)ethanone hydrochloride: is a chemical compound with the molecular formula C6H13ClN2O . It is a hydrochloride salt form of 2-Amino-1-(pyrrolidin-1-yl)ethanone, which is known for its applications in various scientific research fields. This compound is characterized by the presence of an amino group, a pyrrolidine ring, and a ketone group, making it a versatile intermediate in organic synthesis.
Mechanism of Action
Target of Action
It’s worth noting that compounds with a pyrrolidine ring, such as this one, are often used in medicinal chemistry to obtain compounds for the treatment of various human diseases .
Mode of Action
The pyrrolidine ring, a key structural component of this compound, is known to contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(pyrrolidin-1-yl)ethanone hydrochloride typically involves the following steps:
Formation of 2-Amino-1-(pyrrolidin-1-yl)ethanone: This can be achieved by reacting pyrrolidine with an appropriate precursor such as 2-chloroacetone in the presence of a base like sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the pyrrolidine ring attacks the carbonyl carbon of 2-chloroacetone, resulting in the formation of 2-Amino-1-(pyrrolidin-1-yl)ethanone.
Conversion to Hydrochloride Salt: The free base form of 2-Amino-1-(pyrrolidin-1-yl)ethanone is then treated with hydrochloric acid to form the hydrochloride salt. This step is typically carried out in an aqueous solution, and the product is isolated by filtration and drying.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: Using batch or continuous reactors to ensure efficient mixing and reaction control.
Purification: Employing techniques such as crystallization, filtration, and drying to obtain the pure hydrochloride salt.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(pyrrolidin-1-yl)ethanone hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol group. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups. Reagents such as alkyl halides and acyl chlorides are commonly used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
2-Amino-1-(pyrrolidin-1-yl)ethanone hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
2-Amino-1-(pyrrolidin-1-yl)ethanone: The free base form of the compound.
(S)-1-(Pyrrolidin-2-yl)ethanone hydrochloride: A structurally similar compound with a different substitution pattern on the pyrrolidine ring.
α-PyrrolidinoCyclohexanoPhenone (α-PCYP): A compound with a similar pyrrolidine ring but different functional groups.
Uniqueness
2-Amino-1-(pyrrolidin-1-yl)ethanone hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in research and industry.
Properties
IUPAC Name |
2-amino-1-pyrrolidin-1-ylethanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O.ClH/c7-5-6(9)8-3-1-2-4-8;/h1-5,7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGAVFGYUPVIDBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90620615 | |
Record name | 2-Amino-1-(pyrrolidin-1-yl)ethan-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90620615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35855-14-2 | |
Record name | 2-Amino-1-(pyrrolidin-1-yl)ethan-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90620615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-1-(pyrrolidin-1-yl)ethan-1-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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